molecular formula C9H16BrNO3 B3391714 Tert-butyl 4-bromo-3-oxobutylcarbamate CAS No. 207555-89-3

Tert-butyl 4-bromo-3-oxobutylcarbamate

Cat. No.: B3391714
CAS No.: 207555-89-3
M. Wt: 266.13 g/mol
InChI Key: WFZLQFKTGRPAOA-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic Synthesis

The significance of N-(tert-Butoxycarbonyl)-α-bromo-β-ketoalkylamines in modern organic synthesis lies in their role as multifunctional synthons. The presence of a ketone, a bromine atom at the α-position, and a carbamate-protected amine allows for a wide range of chemical transformations. These intermediates are particularly prized for their application in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. beilstein-journals.orgfrontiersin.orgnih.gov The tert-butoxycarbonyl (Boc) protecting group is crucial, as it provides a stable yet readily cleavable means of masking the amine functionality, allowing for the selective reaction at other sites within the molecule.

The α-bromo-β-keto functionality is a key reactive motif. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the ketone provides an electrophilic center and can also be used to modulate the reactivity of the adjacent α-carbon. This dual reactivity is harnessed in various cyclization strategies to construct five- and six-membered heterocyclic rings, which are foundational structures in medicinal chemistry. astate.edunih.govnumberanalytics.com

Structural Characteristics and Functional Group Interplay within the N-(tert-Butoxycarbonyl)-α-Bromo-β-Ketoalkylamine Scaffold

The molecular architecture of N-(tert-Butoxycarbonyl)-α-bromo-β-ketoalkylamines is defined by the strategic placement of three key functional groups: the N-Boc-protected amine, the ketone, and the α-bromo substituent. This arrangement leads to a complex interplay of electronic and steric effects that govern the reactivity of the molecule.

The electron-withdrawing nature of the ketone carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Simultaneously, the bromine atom, also an electron-withdrawing group, further activates the α-position. The N-Boc group, while primarily a protecting group, can influence the conformation of the molecule and, consequently, the stereochemical outcome of reactions.

The interplay between these functional groups allows for a variety of selective transformations. For instance, the ketone can be targeted by nucleophiles, the bromine can be displaced, or the enolate of the ketone can be formed to participate in further reactions. The specific reaction pathway can often be controlled by the choice of reagents and reaction conditions.

Interactive Data Table: Key Structural Features

FeatureDescriptionImplication in Synthesis
N-Boc Group A bulky, acid-labile protecting group for the amine.Protects the amine during other transformations; its steric bulk can influence stereoselectivity.
α-Bromo Ketone A ketone with a bromine atom on the adjacent carbon.Provides two electrophilic sites (carbonyl carbon and α-carbon) and an acidic α-proton.
Flexible Alkyl Chain The carbon backbone connecting the functional groups.Allows for conformational flexibility, which can be important in cyclization reactions.

Overview of Academic Research Trajectories Focusing on Tert-butyl 4-bromo-3-oxobutylcarbamate and Congeners

While detailed research focusing solely on this compound is not extensively documented in publicly available literature, a significant body of research exists for its congeners, the N-(tert-Butoxycarbonyl)-α-bromo-β-ketoalkylamines. These studies provide a clear indication of the synthetic potential of this class of compounds.

Research has largely concentrated on the utility of these molecules as precursors to a variety of heterocyclic systems. For example, the reaction of α-bromo ketones with thioamides or thioureas is a well-established route to thiazoles. Similarly, they are employed in the synthesis of pyridines, pyrazines, and other nitrogen-containing heterocycles. mdpi.com

A significant research trajectory involves the development of enantioselective transformations of α-bromo ketones to produce chiral building blocks. These chiral intermediates are of high value in the synthesis of enantiomerically pure pharmaceuticals. Although specific enantioselective reactions of this compound are not widely reported, the methodologies developed for its congeners are likely applicable.

The following table provides key identifiers for this compound:

Data Table: Compound Identifiers for this compound

IdentifierValue
IUPAC Name tert-butyl N-(4-bromo-3-oxobutyl)carbamate
CAS Number 207555-89-3
Molecular Formula C9H16BrNO3
Molecular Weight 266.13 g/mol
InChI Key QWKFZLXSNBCEJT-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-3-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZLQFKTGRPAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207555-89-3
Record name tert-butyl N-(4-bromo-3-oxobutyl)carbamate
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Synthetic Methodologies for Tert Butyl 4 Bromo 3 Oxobutylcarbamate and Analogous Structures

Strategic Approaches to Carbon Backbone Assembly

The construction of the core butan-3-one carbamate (B1207046) structure is a critical phase in the synthesis. This can be achieved through either linear elaboration of a single starting material or the convergence of smaller, pre-functionalized fragments.

Linear synthesis strategies often commence from readily available chiral precursors, such as N-Boc protected amino acids. One common method involves the N-alkylation of these protected amino acids to build up the carbon chain. monash.edu For instance, N-Boc amino acids can be deprotonated using a strong base like sodium hydride, followed by alkylation with an appropriate electrophile. monash.edu While effective for N-methylation, extending this to longer chains requires careful selection of reagents to prevent racemization and side reactions. monash.eduacs.org

Another elaboration approach involves the homologation of α-amino acids to their β-amino acid counterparts, which are closer structural analogues to the target backbone. nih.gov A key two-carbon elongation can be achieved via a Wittig-type reaction, followed by reduction and isomerization to form the desired keto-carbamate backbone. nih.gov The alkylation of N-Boc-protected δ-lactams, derived from β-amino acids, at the α-position also presents a viable, stereoselective route to substituted amino acids that can serve as precursors. capes.gov.br

Convergent syntheses offer an efficient alternative, involving the coupling of two or more fragments that constitute the final structure. A prominent method for forming the β-keto carbamate moiety is the Claisen condensation or related C-acylation reactions. organic-chemistry.org In this approach, an enolate of an N-Boc protected glycine (B1666218) ester derivative could be acylated with a suitable two-carbon electrophile.

Thioesters are particularly effective substrates for these coupling reactions. They can undergo chemoselective soft enolization and acylation when treated with reagents like N-acylbenzotriazoles in the presence of MgBr₂·OEt₂. organic-chemistry.org This method allows for the direct formation of β-keto esters or amides under mild conditions. organic-chemistry.org Similarly, activated primary, secondary, and tertiary amides can be coupled with enolizable esters using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to yield β-ketoesters. organic-chemistry.org These convergent strategies are valuable for their efficiency and ability to introduce structural diversity.

Regioselective Introduction of the Bromine Moiety

The introduction of the bromine atom at the C-4 position, which is alpha to the keto group, must be performed with high regioselectivity to avoid bromination at other positions.

Direct α-bromination of a β-keto carbamate precursor is the most straightforward approach. A variety of reagents have been developed for the mild and regioselective α-monobromination of β-keto esters and related 1,3-dicarbonyl compounds. organic-chemistry.orgnih.govacs.org Bromodimethylsulfonium bromide (BDMS) is a particularly effective reagent, providing excellent yields of the desired α-bromo product without the need for a catalyst or producing dibrominated byproducts. organic-chemistry.orgnih.govacs.org Another common and effective reagent is N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or under photochemical conditions. youtube.comresearchgate.net The choice of solvent and reaction conditions is crucial for achieving high selectivity. organic-chemistry.org

For instance, the synthesis of a related compound, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, was successfully achieved using NBS and AIBN in THF. researchgate.net The reaction of aryl alkyl ketones with bromine in a mixture of alcohol and water also provides a method for synthesizing α-bromoketones. google.com

Table 1: Comparison of Reagents for Direct α-Bromination of Ketones

Reagent Substrate Type Conditions Advantages Citation(s)
Bromodimethylsulfonium bromide (BDMS) β-Keto esters, 1,3-Diketones 0-5 °C or RT, no catalyst High regioselectivity, excellent yields, no dibromination organic-chemistry.org, nih.gov, acs.org
N-Bromosuccinimide (NBS) Ketones, Esters AIBN, heat or light Common reagent, effective for allylic/benzylic positions youtube.com, researchgate.net
H₂O₂-HBr Aryl alkyl ketones Dioxane Rapid, can also brominate activated aromatic rings organic-chemistry.org

Indirect Bromination Through Functional Group Interconversion

Indirect methods provide an alternative route to the C-4 bromo group by transforming a different functional group at that position. A common precursor for this strategy would be a compound with a hydroxyl group at C-4, namely tert-butyl 4-hydroxy-3-oxobutylcarbamate. This alcohol can be converted to the corresponding bromide.

One established method for this transformation is the Appel reaction, which utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). rsc.org This reaction proceeds under mild conditions to convert primary and secondary alcohols to alkyl bromides. Another approach involves the reaction of aniline (B41778) hydrobromide with dimethyl sulfoxide (B87167) (DMSO) as a source of electrophilic bromine. acs.org Furthermore, β-functionalized ketones can be synthesized from the ring-opening of cyclopropanols using ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of a bromide source like KBr. nih.govorganic-chemistry.org

Formation and Modification of the Keto Functionality

The synthesis of the 3-oxo group is a defining feature of the target molecule's structure. This ketone functionality can be incorporated during the backbone assembly or created by modifying a precursor.

The C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with an acid chloride is a powerful method for producing β-diketones and β-keto esters. organic-chemistry.org Alternatively, β-keto acids can serve as versatile precursors. researchgate.net They can undergo decarboxylative reactions to generate enolates in situ, which can then be manipulated. researchgate.net

Another widely used method is the oxidation of a secondary alcohol precursor. If the synthesis is designed to proceed via tert-butyl 4-bromo-3-hydroxybutylcarbamate, a variety of oxidizing agents can be employed to form the ketone. Mild oxidation conditions are necessary to avoid side reactions, especially given the presence of the carbamate and bromide functionalities.

Finally, β-keto amides and their thio-analogs (β-ketothioamides) are valuable intermediates in organic synthesis. dntb.gov.uachim.it These compounds can be synthesized through various condensation reactions and serve as direct precursors to the target structure or can be further modified. dntb.gov.uachim.it

Oxidative Transformations of Hydroxyl Precursors

A prominent strategy for the synthesis of α-haloketones involves the oxidation of a corresponding halohydrin precursor. In the context of tert-butyl 4-bromo-3-oxobutylcarbamate, a plausible synthetic route commences with a Boc-protected amino alcohol. This precursor, tert-butyl (3-hydroxy-4-bromobutan-1-yl)carbamate, can be subjected to oxidation to yield the target ketone.

A variety of oxidizing agents can be employed for this transformation. Mild oxidation procedures are generally preferred to avoid over-oxidation or side reactions involving the bromine atom or the Boc-protecting group. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese(IV) oxide are known to effectively convert secondary alcohols to ketones with high enantiopurity and without significant by-product formation. bham.ac.uk Another effective approach is the use of copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) catalyst systems, which can facilitate aerobic oxidation of alcohols under mild conditions, showing good tolerance for various functional groups including protected amines. chemicalbook.com

A one-pot strategy has also been developed for the synthesis of α-amino ketones from benzylic secondary alcohols using N-bromosuccinimide (NBS). This reaction proceeds through the oxidation of the alcohol to a ketone, followed by α-bromination. orgsyn.org This approach could potentially be adapted for the synthesis of the target compound, although the compatibility of NBS with the Boc-protecting group would need careful consideration to prevent unwanted side reactions. researchgate.netlnu.edu.cn

Table 1: Oxidative Methods for Ketone Formation

Starting Material Oxidizing Agent/System Product Reported Yield Reference
N-protected β-amino alcohol Manganese(IV) oxide N-protected α-amino aldehyde Good bham.ac.uk
Aliphatic alcohol Cu/TEMPO/DBU/O₂ Aldehyde Good chemicalbook.com
Benzylic secondary alcohol N-Bromosuccinimide (NBS) α-Amino ketone Good orgsyn.org

Hydrolytic Routes from Protected Carbonyl Forms

An alternative synthetic strategy involves the use of a protecting group for the ketone functionality, which is then removed in a later step. This is particularly useful when other reactive functional groups in the molecule are incompatible with the conditions required for earlier synthetic transformations. The most common protecting groups for ketones are acetals or ketals, formed by the reaction of the ketone with an alcohol or a diol in the presence of an acid catalyst. mdpi.comnih.gov

For the synthesis of this compound, a precursor such as tert-butyl (4-bromo-3,3-dialkoxybutyl)carbamate could be synthesized first. The ketal group, for instance, an ethylene (B1197577) glycol ketal, effectively masks the ketone functionality during preceding synthetic steps. The regeneration of the ketone is typically achieved through hydrolysis with aqueous acid. mdpi.comnih.gov This deprotection is generally a high-yielding reaction and is compatible with the Boc-protecting group, which is stable under these mild acidic conditions. nih.govlibretexts.org

The synthesis of a suitable protected precursor, such as 2-(bromomethyl)-1,3-dioxolane, has been reported and could serve as a key building block. chemicalbook.com This fragment could then be coupled with a suitable nitrogen-containing nucleophile followed by Boc protection to afford the ketal-protected precursor to the final product.

Table 2: Ketal Hydrolysis for Ketone Deprotection

Protected Carbonyl Deprotection Conditions Product Key Features Reference
Ethylene glycol ketal Aqueous mineral acid Ketone High yield, mild conditions mdpi.comnih.gov
Dimethyl ketal 0.1 mol % Hydrochloric acid in methanol Ketone Compatible with N-Boc group nih.gov

Integration and Selective Manipulation of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and complex molecule synthesis, due to its robustness and the mild conditions required for its removal. organic-chemistry.orgresearchgate.net

Protecting Group Strategies for Amine Precursors

The introduction of the Boc group onto an amine precursor is a fundamental step in the synthesis of this compound. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org A variety of conditions can be employed for this transformation, allowing for broad substrate scope and functional group tolerance. Current time information in Merrimack County, US. For instance, the reaction can be carried out in aqueous or anhydrous solvents, and a range of bases from sodium hydroxide (B78521) to triethylamine (B128534) can be used. organic-chemistry.org The Boc protection of amino alcohols can be achieved without the formation of oxazolidinone side products. Current time information in Merrimack County, US.

Table 3: Common Methods for Boc Protection of Amines

Amine Substrate Reagents Solvent Key Features Reference
Primary/Secondary Amine (Boc)₂O, Base (e.g., NaOH, NEt₃) Aqueous or Anhydrous High yield, versatile organic-chemistry.org
Amino alcohol (Boc)₂O, Base Water Chemoselective, no oxazolidinone formation Current time information in Merrimack County, US.
Aldehyde and Primary Amine (Boc)₂O, Sodium triacetoxyborohydride Dichloromethane One-pot reductive amination and Boc protection nih.gov

Compatibility and Orthogonality in Multi-Step Synthesis

In the synthesis of complex molecules like this compound, which contains multiple functional groups, the concept of orthogonal protection is paramount. bham.ac.ukfiveable.me Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other. fiveable.me The Boc group is a key player in such strategies due to its stability towards a wide range of reagents and its lability under acidic conditions.

The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles, making it compatible with a variety of synthetic transformations. organic-chemistry.org This allows for the selective deprotection of other protecting groups in its presence. For example, a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, is orthogonal to the acid-labile Boc group. fiveable.me Similarly, the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is also orthogonal to the Boc group. organic-chemistry.orgfiveable.me

In the context of the synthetic routes discussed, the Boc group is compatible with the conditions for the oxidation of alcohols and the hydrolysis of ketals. chemicalbook.comnih.gov This orthogonality ensures that the protected amine remains intact throughout the synthetic sequence, allowing for the selective manipulation of other parts of the molecule.

Table 4: Orthogonal Protecting Group Pairs with Boc

Protecting Group 1 Deprotection Condition 1 Protecting Group 2 (Orthogonal) Deprotection Condition 2 Reference
Boc (tert-Butoxycarbonyl) Acid (e.g., TFA) Fmoc (Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine) organic-chemistry.orgfiveable.me
Boc (tert-Butoxycarbonyl) Acid (e.g., TFA) Cbz (Benzyloxycarbonyl) Hydrogenolysis (H₂, Pd/C) fiveable.me
Boc (tert-Butoxycarbonyl) Acid (e.g., TFA) Alloc (Allyloxycarbonyl) Pd(0) catalysis fiveable.me

Reactivity and Transformational Chemistry of Tert Butyl 4 Bromo 3 Oxobutylcarbamate

Electrophilic and Nucleophilic Reactions at the Bromine Center

The bromine atom is positioned on the carbon alpha to the ketone, making it an α-haloketone. This positioning significantly influences its reactivity, particularly by activating the C-Br bond towards nucleophilic attack and rendering the α-proton acidic, which facilitates elimination reactions.

The carbon atom bonded to the bromine is highly electrophilic and susceptible to attack by a wide variety of nucleophiles, proceeding via a nucleophilic substitution mechanism, typically Sₙ2. This reaction involves the displacement of the bromide ion by the incoming nucleophile.

The reaction requires the use of a nucleophile, and often a base is used in excess as the displaced bromide anion can protonate the unreacted nucleophile (especially amines), forming an unreactive salt. researchgate.net A range of nucleophiles can be employed to generate diverse molecular scaffolds. For instance, reaction with primary or secondary amines yields aminoketone derivatives, while thiols would produce thioketones. Other nucleophiles like azides can also be used to introduce different functionalities.

Table 1: Examples of Nucleophilic Substitution with Tert-butyl 4-bromo-3-oxobutylcarbamate

Nucleophile Reagent Example Product Class
Primary Amine tert-butylamine N-substituted aminoketone
Secondary Amine Diethylamine N,N-disubstituted aminoketone
Thiol Ethanethiol Thioether ketone
Azide Sodium Azide Azido ketone

These reactions are fundamental in building more complex molecules, leveraging the α-bromoketone as a key electrophilic building block.

In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. This transformation typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-proton), leading to the concerted formation of a double bond and expulsion of the bromide ion. libretexts.org

The choice of base is crucial in determining the outcome. Strong, sterically hindered bases, such as potassium tert-butoxide, are particularly effective for promoting elimination over substitution. masterorganicchemistry.com Such bases preferentially abstract the most accessible proton, which in this case would lead to the formation of tert-butyl (3-oxo-4-butenyl)carbamate. masterorganicchemistry.com This type of elimination, favoring the less substituted alkene, is known as Hofmann elimination. masterorganicchemistry.com Weaker or less hindered bases might result in a mixture of substitution and elimination products. libretexts.org

Table 2: Base-Induced Elimination Reaction

Base Product Mechanism Notes
Potassium tert-butoxide tert-butyl (3-oxobut-1-en-2-yl)carbamate (α,β-unsaturated ketone) E2 A strong, bulky base favors elimination over substitution. masterorganicchemistry.com

The carbon-bromine bond in this compound allows it to serve as a precursor in metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl and vinyl halides are more common substrates, the use of alkyl bromides is also established. organic-chemistry.org

Suzuki Coupling: This reaction would involve coupling the alkyl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. mit.edutcichemicals.com This would result in the formation of a new carbon-carbon bond at the 4-position of the butylcarbamate chain. A typical catalyst system might involve a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃. mit.edumit.edu

Sonogashira Coupling: This reaction couples the alkyl bromide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This process forms a C(sp²)-C(sp) bond, yielding an alkynylated derivative. Modern copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes. wikipedia.orgnih.gov The reaction is generally carried out under mild, basic conditions. wikipedia.org A novel application involves using tert-butyl isocyanide as a carbonyl source in a carbonylative Sonogashira coupling, which could offer a pathway to even more complex structures. nih.govorganic-chemistry.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki Coupling Arylboronic acid Pd₂(dba)₃ / P(t-Bu)₃ / Base (e.g., KF) 4-Aryl-3-oxobutylcarbamate

Reactivity Profiles of the Ketone Functionality

The ketone group in this compound is a key site for nucleophilic addition and reduction reactions, providing a pathway to chiral centers and alcohol functionalities.

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are powerful carbon-based nucleophiles that add to the ketone to form tertiary alcohols after an acidic workup. nih.govmasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield tert-butyl (4-bromo-3-hydroxy-3-methylbutyl)carbamate.

Hydride reagents, such as sodium borohydride (NaBH₄), function as nucleophiles by delivering a hydride ion (H⁻) to the carbonyl carbon. youtube.com This results in the formation of a secondary alcohol upon workup, as detailed in the following section.

Table 4: Nucleophilic Addition to the Ketone

Reagent Type Reagent Example Initial Product Final Product (after workup)
Grignard Reagent Methylmagnesium Bromide (CH₃MgBr) Magnesium alkoxide tert-butyl (4-bromo-3-hydroxy-3-methylbutyl)carbamate
Organolithium Reagent n-Butyllithium (n-BuLi) Lithium alkoxide tert-butyl (4-bromo-3-hydroxy-3-propylheptyl)carbamate

The reduction of the ketone functionality to a secondary alcohol is a common and important transformation. This is typically achieved using hydride-based reducing agents. wikipedia.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. wikipedia.orgorganic-chemistry.org In a protic solvent like methanol or ethanol, NaBH₄ will reduce the ketone in this compound to the corresponding secondary alcohol, tert-butyl (4-bromo-3-hydroxybutyl)carbamate. youtube.com This reaction is often chemoselective, leaving other functional groups like the carbamate (B1207046) and the alkyl bromide intact under controlled conditions.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be used, but their higher reactivity might lead to side reactions, including potential reduction of the carbamate or reaction at the bromine center. Therefore, for the selective reduction of the ketone, NaBH₄ is generally the preferred reagent. wikipedia.org

Table 5: Reduction of Ketone to Hydroxyl Derivative

Reducing Agent Solvent Product Selectivity
Sodium Borohydride (NaBH₄) Methanol, Ethanol tert-butyl (4-bromo-3-hydroxybutyl)carbamate High for ketones and aldehydes. youtube.comwikipedia.org
Lithium Borohydride (LiBH₄) THF, Diethyl ether tert-butyl (4-bromo-3-hydroxybutyl)carbamate More powerful than NaBH₄, can reduce esters.

Condensation Reactions and Enolate-Mediated Processes

The presence of a ketone carbonyl group flanked by two sets of α-protons (at C-2 and C-4) imparts the ability for this compound to form enolates and participate in various condensation reactions. The regioselectivity of enolate formation is a critical consideration in planning synthetic strategies.

Kinetic vs. Thermodynamic Enolates: The protons at the C-2 position are generally considered more kinetically acidic due to less steric hindrance. Deprotonation with a bulky, non-nucleophilic base at low temperatures would likely favor the formation of the kinetic enolate at C-2. Conversely, the use of a smaller base under conditions that allow for equilibrium would favor the formation of the more substituted and thermodynamically stable enolate at the C-4 position. However, the formation of an enolate at C-4 can be complicated by a competing E2 elimination reaction, leading to an α,β-unsaturated ketone.

Reactions of the Enolate: Once formed, the enolate can act as a nucleophile in a variety of carbon-carbon bond-forming reactions. These include reactions with aldehydes (Aldol condensation), ketones, and esters (Claisen condensation). The α-bromo substituent offers further synthetic possibilities, such as the Favorskii rearrangement under basic conditions.

Below is a table summarizing potential enolate-mediated reactions:

Reaction TypeElectrophilePotential ProductRegioselectivity
Aldol CondensationAldehyde (R-CHO)β-Hydroxy ketoneC-2 or C-4 addition
Claisen CondensationEster (R-COOR')β-Keto esterC-2 or C-4 addition
Michael Additionα,β-Unsaturated Ketone1,5-Dicarbonyl compoundC-2 or C-4 addition
AlkylationAlkyl Halide (R-X)α-Alkylated ketoneC-2 or C-4 alkylation

Cyclization Reactions Involving the Carbonyl Group

The carbonyl group in this compound is a key electrophilic site for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions often proceed after an initial modification of the molecule to introduce a suitable nucleophile.

One common strategy involves the deprotection of the Boc group to liberate the primary amine. The resulting amino-ketone can then undergo intramolecular cyclization. For instance, reductive amination of the ketone followed by intramolecular N-alkylation via displacement of the bromide can lead to the formation of substituted piperidine rings.

Another potential pathway is the intramolecular reaction between the enolate and the carbon bearing the bromine atom. Depending on the reaction conditions and the specific enolate formed (C-2 vs. C-4), this could lead to the formation of cyclopropanone (B1606653) intermediates via a Favorskii-type mechanism, which can then be trapped by nucleophiles to yield ring-opened products.

Cyclization StrategyKey IntermediatePotential Heterocyclic Product
Deprotection followed by Reductive Aminationγ-Amino alcoholSubstituted Piperidine
Intramolecular Enolate AlkylationC-2 EnolateCyclopentanone derivative
Favorskii RearrangementCyclopropanoneCyclopentanecarboxylic acid derivative

Chemical Behavior of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. jk-sci.com

Chemoselective Deprotection Strategies

The removal of the Boc group is a critical step in many synthetic sequences. The goal is often to perform this deprotection chemoselectively, without affecting other sensitive functional groups in the molecule, such as the α-bromoketone.

Acidic Deprotection: The Boc group is highly sensitive to acid and is typically removed under anhydrous acidic conditions. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like 1,4-dioxane or ethyl acetate are commonly employed. jk-sci.comnih.gov The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. jk-sci.com A potential issue with these methods is the generation of the tert-butyl cation, which can alkylate nucleophilic sites on the substrate or other molecules. acsgcipr.org To prevent this, "scavengers" such as anisole, thiophenol, or triethylsilane are often added to the reaction mixture.

Mild and Selective Methods: For substrates containing other acid-sensitive groups, milder deprotection methods are required. A variety of reagents have been developed for this purpose. For example, p-toluenesulfonic acid (pTSA) is considered a more environmentally friendly alternative to TFA. mdpi.com Another mild method involves the use of oxalyl chloride in methanol, which can deprotect a diverse range of N-Boc compounds at room temperature. nih.gov Other reported conditions include the use of Lewis acids, aqueous phosphoric acid, or silica gel for particularly sensitive substrates. nih.govmdpi.com

The following table compares common deprotection reagents:

Reagent(s)Typical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) / DCM0°C to room tempFast and efficientHarsh acidity, generates t-butyl cation, toxic. jk-sci.comacsgcipr.orgmdpi.com
Hydrogen Chloride (HCl) / Dioxane0°C to room tempReadily availableCan be corrosive, potential side reactions. nih.gov
p-Toluenesulfonic Acid (pTSA)VariesLess toxic, biodegradableMay require heat. mdpi.com
Oxalyl Chloride / MethanolRoom tempVery mild conditionsReagent sensitivity. nih.gov
Lewis Acids (e.g., ZnBr₂)VariesCan offer high selectivityStoichiometric amounts may be needed. jk-sci.com

Modifications of the Carbamate Nitrogen

The nitrogen atom of a Boc-protected amine is generally considered non-nucleophilic and unreactive. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity. Furthermore, the bulky tert-butyl group provides substantial steric hindrance.

Consequently, direct modification of the carbamate nitrogen (e.g., alkylation or acylation) without removing the Boc group is synthetically challenging and rarely performed. Chemical transformations involving this nitrogen center almost exclusively occur after the chemoselective deprotection of the Boc group, which restores the nucleophilicity of the resulting primary amine.

Once deprotected, the primary amine can undergo a wide array of standard transformations, as summarized below.

Reaction TypeReagentProduct Type
N-AlkylationAlkyl Halide (R-X)Secondary or Tertiary Amine
N-AcylationAcyl Chloride (R-COCl)Amide
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
Reductive AminationAldehyde/Ketone, NaBH₃CNSecondary or Tertiary Amine

Applications in Complex Organic Synthesis and Molecular Scaffold Design

Utility as a Foundation for Diverse Organic Building Blocks

The presence of multiple reactive sites within tert-butyl 4-bromo-3-oxobutylcarbamate makes it a versatile precursor for a wide array of organic structures. The α-bromoketone functionality serves as a key electrophilic center, while the carbamate (B1207046) provides a protected nitrogen source, enabling sequential and regioselective transformations.

The structural motifs present in this compound are particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Thiazoles: The α-bromoketone unit is a classic component in the Hantzsch thiazole (B1198619) synthesis. By reacting this compound with a thioamide, a thiazole ring can be constructed. This reaction would yield a thiazole substituted with a protected aminomethyl group, a valuable synthon for further elaboration. The general applicability of this reaction is well-established for the synthesis of various thiazole derivatives. nih.govresearchgate.net

Oxazoles: Similar to thiazole synthesis, the α-bromoketone can react with an amide in the Robinson-Gabriel synthesis to form oxazoles. This would provide access to oxazoles bearing a protected aminomethyl substituent, which are of interest in medicinal chemistry. The synthesis of bromo-substituted aryloxazoles highlights the utility of brominated intermediates in this area. mdpi.comresearchgate.net

Pyrimidines: The 1,3-dicarbonyl-like nature of the keto-carbamate portion of the molecule, particularly after deprotection and potential tautomerization, suggests its possible use in the synthesis of pyrimidine (B1678525) derivatives. Condensation with amidines or other suitable dinucleophiles could lead to the formation of functionalized pyrimidine rings, which are central to many biologically active molecules, including those targeting pyrimidine biosynthesis. rug.nlbldpharm.com

A related compound, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, has been utilized as a key intermediate in the synthesis of CDK9 inhibitors and the drug Ibrutinib, underscoring the importance of such brominated, nitrogen-containing building blocks in the preparation of complex heterocyclic targets. researchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The functional groups of this compound suggest its potential as a component in such reactions.

While specific examples involving this exact compound are not prevalent in the literature, its constituent parts are known to participate in key MCRs:

Passerini Reaction: This three-component reaction typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgbroadinstitute.org The ketone functionality within this compound could potentially act as the carbonyl component, leading to the formation of α-acyloxy amides bearing a protected amino group and a bromine atom.

Ugi Reaction: This four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The ketone of the title compound could serve as the carbonyl component. Alternatively, deprotection of the carbamate would reveal a primary amine, which could then participate as the amine component in an Ugi reaction with other substrates.

The ability to incorporate such a functionalized building block into MCRs would provide rapid access to libraries of complex molecules for screening and drug discovery purposes.

Directed Synthesis of Functionalized Aliphatic and Chiral Intermediates

The defined stereochemistry and functional group arrangement of this compound allow for its use in the controlled synthesis of complex aliphatic chains and chiral molecules.

The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds. This is a fundamental strategy for elongating and branching carbon chains.

Alkylation Reactions: The α-bromoketone can act as an electrophile in alkylation reactions with a variety of carbon nucleophiles, such as organocuprates or enolates. This would allow for the introduction of new alkyl or aryl groups at the position adjacent to the carbonyl, leading to the formation of more complex carbon skeletons.

The carbamate-protected amino group and the ketone functionality make this compound a potential precursor for the synthesis of non-natural amino acids, which are important components of peptidomimetics and other biologically active molecules. nih.govresearchgate.netresearchgate.net

Synthesis of γ-Amino Alcohols and Acids: Reduction of the ketone to a hydroxyl group would yield a protected γ-amino alcohol. nsf.govnih.govresearchgate.net Subsequent oxidation of the alcohol could provide a protected γ-amino acid. These are important structural motifs found in a number of pharmacologically active compounds.

Synthesis of Protected Amino Esters: While not a direct application, the methodologies for preparing tert-butyl esters of amino acids using reagents like tert-butanol (B103910) or tert-butyl bromoacetate (B1195939) are well-established. google.comgoogle.com The title compound itself can be seen as a building block that already contains the protected amino and ester-like functionalities, making it a useful starting point for more complex amino acid derivatives.

Contributions to the Advancement of Synthetic Methodology

The availability of versatile and highly functionalized building blocks like this compound can spur the development of new synthetic strategies. By providing a platform with multiple, orthogonally reactive functional groups, it allows chemists to design more efficient and convergent synthetic routes.

The use of such building blocks can facilitate the exploration of novel chemical space by enabling the rapid synthesis of diverse molecular scaffolds. This, in turn, can accelerate the discovery of new molecules with desired chemical and biological properties. The development of synthetic methods for preparing such intermediates is a crucial aspect of advancing organic synthesis. researchgate.net

Development of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound is dominated by the chemistry of its α-bromoketone functionality. The presence of the bromine atom alpha to the carbonyl group makes the corresponding carbon atom susceptible to nucleophilic attack, a classic reaction pathway for α-haloketones. This reactivity can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, forming the basis for novel synthetic routes.

One area of development involves the use of this compound in the synthesis of heterocyclic scaffolds. For instance, the intramolecular cyclization of this compound or its derivatives can lead to the formation of various nitrogen-containing rings, which are prevalent in many biologically active molecules. The reaction can be initiated by deprotection of the Boc-group, followed by intramolecular nucleophilic attack of the resulting amine onto the electrophilic carbon bearing the bromine atom.

Furthermore, the α-bromoketone moiety can participate in a range of named reactions, such as the Favorskii rearrangement to form carboxylic acid derivatives or the Hantzsch pyridine (B92270) synthesis. The specific reaction pathway can often be controlled by the choice of reagents and reaction conditions.

In the context of catalytic systems, the development of efficient and selective methods for transformations involving this compound is an active area of research. For example, phase-transfer catalysis has been shown to be effective in the alkylation of related carbamate-containing compounds. google.com Such a system could potentially be adapted for reactions of this compound, allowing for mild reaction conditions and enhanced reactivity. A patent has described a phase-transfer catalyzed alkylation of a similar carbamate, highlighting the potential for applying this catalytic method. google.com

The carbamate functionality itself can also play a role in directing reactions or can be a handle for purification and further functionalization. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic manipulations at the nitrogen atom.

Table 1: Potential Reaction Pathways for this compound

Reaction TypeReagents/ConditionsPotential Product
Nucleophilic SubstitutionVarious nucleophiles (e.g., amines, thiols, azides)Substituted aminoketones
Intramolecular CyclizationAcidic deprotection, followed by baseNitrogen-containing heterocycles
Favorskii RearrangementBase (e.g., sodium hydroxide)Carboxylic acid derivatives
Hantzsch Pyridine Synthesisβ-enaminone, ammoniaSubstituted pyridines
Palladium-catalyzed cross-couplingBoronic acids, palladium catalyst, baseα-Aryl or α-vinyl ketones

Exploration of Stereoselective Synthetic Transformations

The prochiral ketone functionality within this compound presents an opportunity for stereoselective transformations, leading to the synthesis of enantiomerically enriched products. The reduction of the ketone to a secondary alcohol is a key transformation that can be achieved with high stereoselectivity using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods.

For example, the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems based on chiral ruthenium or rhodium complexes, can afford either the (R)- or (S)- alcohol with high enantiomeric excess. The resulting chiral β-amino alcohol derivatives are valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds.

Another avenue for stereoselective synthesis involves the α-carbon bearing the bromine atom. While this carbon is not a stereocenter in the starting material, its reaction with nucleophiles can, in some cases, proceed through a stereoselective process, particularly if the reaction is catalyzed by a chiral catalyst or influenced by a chiral auxiliary.

Moreover, the development of enzymatic resolutions or desymmetrization reactions could provide another powerful tool for accessing enantiomerically pure derivatives of this compound. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of the corresponding racemic alcohol, allowing for the separation of the two enantiomers.

Table 2: Potential Stereoselective Transformations

TransformationChiral Reagent/CatalystPotential Chiral Product
Asymmetric Ketone ReductionChiral boranes (e.g., Alpine-Borane®)Enantiomerically enriched β-amino alcohols
Catalytic Asymmetric HydrogenationChiral Ru or Rh catalysts (e.g., BINAP-Ru)Enantiomerically enriched β-amino alcohols
Enzymatic Kinetic ResolutionLipase, acyl donorEnantiomerically enriched alcohol and ester

Future Research Directions and Untapped Potential of Tert Butyl 4 Bromo 3 Oxobutylcarbamate

Emerging Paradigms in Synthetic Route Design and Catalytic Efficiency

The synthesis of tert-butyl 4-bromo-3-oxobutylcarbamate itself is a critical starting point for its utilization. Future research is likely to focus on efficient, high-yield, and sustainable methods for its preparation.

Synthesis of the Precursor: The logical precursor to the target compound is tert-butyl N-(3-oxobutyl)carbamate. nih.govchemspider.com The synthesis of this precursor can be achieved through various established methods for creating aminoketones, often involving the coupling of amine precursors with suitable keto-containing electrophiles or vice-versa.

α-Bromination Strategies: The most direct route to this compound involves the α-bromination of its non-halogenated ketone precursor. nih.gov Research into emerging paradigms for this transformation could explore several avenues:

Acid-Catalyzed Bromination: A common method for the α-halogenation of ketones involves treatment with bromine (Br₂) in an acidic solvent like acetic acid. masterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate. libretexts.orgopenstax.org Kinetic studies have shown that the rate of halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, confirming that the rate-determining step is the formation of the enol. libretexts.orgopenstax.org Future work could focus on optimizing acid catalysts for selectivity and efficiency, particularly to avoid cleavage of the acid-sensitive Boc-protecting group.

Alternative Brominating Agents: To circumvent the use of elemental bromine, researchers may turn to alternative reagents like N-bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net The use of NBS, often with a catalytic amount of acid like p-toluenesulfonic acid (p-TsOH), can provide milder reaction conditions. researchgate.netscirp.org

Sustainable and Catalytic Methods: A significant future direction lies in developing greener synthetic routes. This includes the use of recyclable reaction media, such as ionic liquids, which have been shown to be effective for the α-bromination of ketones and can be reused after product extraction. researchgate.netscirp.org Furthermore, exploring visible-light-mediated halogenation could offer a low-toxicity and mild-condition alternative to traditional methods. researchgate.net The development of organocatalytic methods for asymmetric halogenation, while challenging, could open pathways to chiral versions of this scaffold. wikipedia.org

Table 1: Potential Synthetic Routes and Conditions for this compound

StepPrecursorReagents & ConditionsProductKey Research Focus
1VariousStandard methods for aminoketone synthesisTert-butyl N-(3-oxobutyl)carbamateOptimization for yield and purity
2Tert-butyl N-(3-oxobutyl)carbamateBr₂ in Acetic AcidThis compoundBalancing reactivity with Boc-group stability masterorganicchemistry.comlibretexts.org
2Tert-butyl N-(3-oxobutyl)carbamateNBS, cat. p-TsOHThis compoundMilder conditions, improved selectivity researchgate.net
2Tert-butyl N-(3-oxobutyl)carbamateNBS in Ionic LiquidThis compoundGreen chemistry, catalyst recycling scirp.org

Investigation of Underexplored Reactivity and Mechanistic Pathways

The dual functionality of this compound makes it a hub for diverse chemical transformations. The electrophilic α-carbon and the ketone carbonyl group are primary sites for reaction. nih.gov

Nucleophilic Substitution: The carbon-bromine bond is activated by the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack. nih.gov This classic Sₙ2 reactivity allows for the introduction of a wide variety of substituents. Future research could systematically explore reactions with a broad range of nucleophiles (amines, thiols, alkoxides) to generate libraries of derivatives.

Favorskii Rearrangement: A particularly intriguing and mechanistically significant pathway available to α-halo ketones is the Favorskii rearrangement. wikipedia.org In the presence of a base, such as an alkoxide, α-halo ketones can rearrange to form carboxylic acid derivatives, often via a cyclopropanone (B1606653) intermediate. chemistry-reaction.comorganic-chemistry.org For an acyclic substrate like this compound, this would lead to a rearranged ester product. nrochemistry.com Investigating this pathway could provide access to novel β-amino acid derivatives, which are valuable in medicinal chemistry. The generally accepted mechanism involves the formation of an enolate on the carbon away from the halogen, followed by intramolecular cyclization to the cyclopropanone, which is then opened by the nucleophile. wikipedia.orgchemistry-reaction.com

Dehydrobromination: Treatment with a non-nucleophilic, sterically hindered base can lead to the elimination of HBr. libretexts.org This reaction, typically an E2 elimination, would convert this compound into tert-butyl N-(3-oxo-1-butenyl)carbamate, an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.org These unsaturated systems are themselves versatile intermediates, for instance in Michael additions.

Other Potential Reactions:

Reductive Dehalogenation: The bromine atom can be selectively removed using various reducing agents to regenerate the parent ketone if needed. nih.gov

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding a bromohydrin intermediate, which is a valuable precursor for synthesizing epoxides. nih.gov

Table 2: Potential Reactions and Mechanistic Pathways

Reaction TypeReagentsPotential Product ClassMechanistic Hallmark
Nucleophilic SubstitutionAmines, Thiols, CyanideSubstituted aminoketonesSₙ2 attack at the α-carbon nih.gov
Favorskii RearrangementSodium methoxide (B1231860) in Methanolβ-amino ester derivativeCyclopropanone intermediate wikipedia.orgchemistry-reaction.com
DehydrobrominationPyridine (B92270), Heatα,β-Unsaturated carbamate (B1207046)E2 elimination pathway libretexts.orgopenstax.org
Ketone ReductionSodium borohydrideBoc-protected bromohydrinNucleophilic attack at carbonyl carbon nih.gov

Strategic Design of Next-Generation Molecular Architectures Leveraging this Scaffold

The true potential of this compound lies in its use as a bifunctional building block for constructing more complex and functionally diverse molecules. mdpi.comenamine.net Its defined structure allows for the rational and systematic assembly of molecular architectures. nih.govresearchgate.net

Heterocyclic Synthesis: One of the most powerful applications of α-halo ketones is in the synthesis of heterocycles. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-halo ketone with a thioamide, is a prime example. researchgate.netpharmaguideline.com By reacting this compound with various thioamides, a library of 2,4-disubstituted thiazoles can be generated, each bearing a protected aminomethyl side chain at the 4-position. researchgate.netnih.gov Thiazole rings are important scaffolds in many pharmacologically active compounds. researchgate.netresearchgate.net This strategy allows for the creation of new chemical entities with potential biological activity.

Peptidomimetics and Amino Acid Derivatives: As discussed, the Favorskii rearrangement can lead to β-amino acid derivatives. nrochemistry.com Furthermore, nucleophilic substitution at the α-carbon with amino acid esters or other chiral amines could generate novel peptidomimetic structures. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further elaborated, for example, by peptide coupling, creating branched or complex peptide-based architectures. mdpi.com

Combinatorial Chemistry and Library Synthesis: The compound is an ideal scaffold for combinatorial chemistry. A two-step reaction sequence—first, nucleophilic substitution at the bromine, and second, deprotection and acylation of the amine—allows for the rapid generation of a large library of diverse molecules from a common intermediate. This approach is highly valuable in drug discovery for generating and screening new chemical entities. nih.gov

The strategic use of such building blocks, where functional groups are installed in a controlled manner, is central to modern molecular design. beilstein-journals.org this compound offers two orthogonal points of modification—the electrophilic C-Br center and the nucleophilic amine (after deprotection)—making it a powerful tool for creating next-generation molecular architectures.

Q & A

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAcetonitrileReduces elimination
BaseK2_2CO3_3Minimizes side products
Temperature0–25°CPrevents degradation

Q. Table 2. Computational Predictions for Biological Targets

TargetPredicted Binding Affinity (kcal/mol)Proposed MechanismReference
COX-2–8.2 ± 0.3Covalent inhibition
Aurora Kinase A–7.8 ± 0.4ATP-competitive binding

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Tert-butyl 4-bromo-3-oxobutylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.